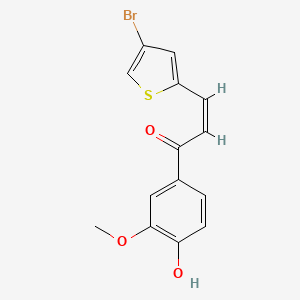
N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the sulfanyl group, and attachment of the tetrafluoroethoxybenzamide moiety.
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of Tetrafluoroethoxybenzamide Moiety: The final step involves the coupling of the quinazolinone derivative with a tetrafluoroethoxybenzamide precursor using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. 2
Propiedades
Fórmula molecular |
C17H11F4N3O3S |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
InChI |
InChI=1S/C17H11F4N3O3S/c18-15(19)17(20,21)27-10-5-3-4-9(8-10)13(25)23-24-14(26)11-6-1-2-7-12(11)22-16(24)28/h1-8,15H,(H,22,28)(H,23,25) |
Clave InChI |
AALNBVSBAMICGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10938561.png)
![Ethyl 4-[3-(naphthalen-2-ylsulfonyl)propanoyl]piperazine-1-carboxylate](/img/structure/B10938572.png)
![{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10938582.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B10938585.png)
![N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10938595.png)
![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10938600.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10938605.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10938609.png)
![4-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10938614.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938622.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938627.png)

![N-(4-bromophenyl)-1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B10938641.png)
